molecular formula C9H9O3- B14750307 2-(4-Methylphenoxy)acetate

2-(4-Methylphenoxy)acetate

Cat. No.: B14750307
M. Wt: 165.17 g/mol
InChI Key: SFTDDFBJWUWKMN-UHFFFAOYSA-M
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Description

Contextualization of 2-(4-Methylphenoxy)acetate within Aryloxyacetate Chemistry

Aryloxyacetates are a well-established class of organic compounds characterized by the general structure Ar-O-CH₂COOH. The synthesis of these compounds, including this compound, is often achieved through the Williamson ether synthesis. This typically involves the reaction of a phenol (B47542) (in this case, p-cresol) with a haloacetic acid, such as chloroacetic acid, in the presence of a base. uwosh.edu The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, displacing the halide from the haloacetic acid.

The chemical reactivity and properties of aryloxyacetates are influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the electron-donating methyl group at the para position of the phenyl ring can influence the electronic environment of the molecule.

Research Significance and Potential in Chemical and Biological Sciences

The research significance of this compound is closely tied to its role as a precursor and a structural motif in compounds with pronounced biological activity. While much of the extensive research has focused on its chlorinated derivatives, the foundational structure of this compound is of key interest.

In the field of agricultural chemistry, phenoxyacetic acids are widely recognized for their herbicidal properties. A prominent example is MCPA (2-methyl-4-chlorophenoxyacetic acid), a selective herbicide used to control broadleaf weeds in various crops. chemicalbook.comwikipedia.org MCPA functions as a synthetic auxin, mimicking the natural plant growth hormone, which leads to uncontrolled growth and ultimately the death of susceptible plants. chemicalbook.comwikipedia.org The structural similarity of this compound to these herbicides suggests its potential as a reference compound in studies of plant growth regulation.

In chemical synthesis, this compound serves as a versatile starting material. For instance, it can be catalytically chlorinated to produce MCPA. wikipedia.org Its carboxylic acid group and the aromatic ring can be subjected to various chemical modifications to generate a library of derivatives for further investigation.

Overview of Key Derivatives and Structural Analogues of this compound in Scientific Literature

A number of derivatives and structural analogues of this compound have been documented in scientific literature, primarily in the context of developing new biologically active agents or as intermediates in organic synthesis. These modifications often involve substitutions on the aromatic ring or transformations of the carboxylic acid group.

One of the most significant derivatives is the aforementioned MCPA , where a chlorine atom is introduced at the 4-position of the phenyl ring. chemicalbook.comlookchem.com This single modification dramatically enhances its herbicidal activity.

Other documented derivatives include esters, such as ethyl this compound , which are often synthesized for various applications, including as flavoring agents.

Structural analogues, where the methyl group or the entire phenoxyacetic acid moiety is altered, have also been explored. These include compounds with different substituents on the phenyl ring or alternative linkages between the aromatic and acetic acid parts. For example, the isomer (2-Methylphenoxy)acetic acid has been studied for its crystal structure, providing insights into the molecular arrangement and intermolecular interactions of this class of compounds.

Below is a table summarizing some of the key derivatives and structural analogues of this compound found in scientific literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Research Area
This compound C₉H₁₀O₃166.17940-64-7Precursor in synthesis, reference compound
MCPA C₉H₉ClO₃200.6294-74-6Herbicide
Ethyl this compound C₁₁H₁₄O₃194.2367028-40-4Flavoring agent, synthetic intermediate
(2-Methylphenoxy)acetic acid C₉H₁₀O₃166.171878-49-5Crystal structure analysis, plant growth regulation
(4-Chlorophenoxy)acetic acid C₈H₇ClO₃186.59122-88-3Herbicide, plant growth regulator

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

2-(4-methylphenoxy)acetate

InChI

InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1

InChI Key

SFTDDFBJWUWKMN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylphenoxy Acetate and Its Derivatives

Esterification Pathways for 2-(4-Methylphenoxy)acetate Esters

Esterification, the process of forming an ester from an alcohol and an acid, is a fundamental reaction in the synthesis of this compound esters. Various techniques, including direct esterification, transesterification, and condensation reactions, are employed to achieve this transformation, each with its own set of advantages and specific applications.

Direct Esterification Techniques

Direct esterification of 2-(4-methylphenoxy)acetic acid with an appropriate alcohol is a common method for synthesizing the corresponding esters. This reaction is typically catalyzed by a strong acid.

A general procedure involves the reaction of p-cresol (B1678582) with chloroacetic acid in the presence of sodium hydroxide (B78521) to form p-methyl phenoxy acetic acid. jocpr.com This intermediate is then esterified. For instance, the synthesis of ethyl {2-methyl-4-[({4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl}methyl)sulfanyl]phenoxy}acetate involves dissolving the corresponding phenol (B47542) in acetone (B3395972) with potassium carbonate, followed by the addition of an alkylating agent. google.com

Another approach involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group to yield ethyl-2-(4-aminophenoxy)acetate. mdpi.com This highlights the versatility of direct esterification in creating functionalized phenoxyacetates. The synthesis of methyl eugenol (B1671780) acetate (B1210297) through the esterification of eugenyl acetate with methanol (B129727) in the presence of sulfuric acid in reflux conditions is another example of this technique. usu.ac.id

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is particularly useful for converting one ester into another and is often catalyzed by either an acid or a base. organic-chemistry.orgyoutube.com While direct transesterification of this compound is not extensively detailed in the provided results, the principles of transesterification are widely applicable. organic-chemistry.orgyoutube.comnih.gov

For example, the transesterification of vegetable oil with ethanol (B145695) to produce biodiesel demonstrates the industrial relevance of this reaction. youtube.com In a laboratory setting, a lipase-catalyzed enantioselective transesterification process has been developed for the synthesis of (S)-naproxen 2-N-morpholinoethyl ester prodrug from a racemic ester. nih.gov This enzymatic approach offers high selectivity. The reaction mechanism often involves a "ping-pong Bi-Bi" model where the alcohol can act as a competitive inhibitor. nih.gov

Condensation Reactions in Phenoxyacetate (B1228835) Synthesis

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are also employed in the synthesis of phenoxyacetate esters. unizin.org

One effective method involves the use of phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) as an activator. In this process, p-methyl phenoxy acetic acid is activated by the PNT/NMM system in chloroform (B151607) at room temperature. This activated intermediate then reacts with various phenols to produce the corresponding phenoxy esters in good yields. jocpr.com This method is noted for being mild and efficient. jocpr.com

Table 1: Synthesis of Phenoxy Acetic Acid Esters using PNT/NMM
EntryPhenolPhenoxy Acetic Acid EsterYield (%)
1PhenolPhenyl this compound92
2p-Cresolp-Tolyl this compound91
3o-Cresolo-Tolyl this compound89
Data sourced from Reddy SM et al. J. Chem. Pharm. Res., 2020. jocpr.com

Synthesis of 2-(4-Methylphenoxy)acetohydrazide (B1331712) and Related Hydrazide Derivatives

2-(4-Methylphenoxy)acetohydrazide is a key intermediate for the synthesis of various heterocyclic compounds. It is primarily synthesized from its corresponding ester through hydrazinolysis.

Hydrazinolysis of Corresponding Esters

The most common method for preparing 2-(4-methylphenoxy)acetohydrazide is the hydrazinolysis of a this compound ester. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303).

A typical procedure involves dissolving the methyl or ethyl ester of 2-(4-methylphenoxy)acetic acid in an alcohol, such as methanol or ethanol, and then adding hydrazine hydrate. The reaction mixture is stirred, often at room temperature, for several hours. iucr.org After the reaction is complete, the solvent is removed, and the resulting solid hydrazide is collected by filtration. iucr.org This method is efficient, with high yields reported. iucr.org

For instance, the synthesis of 2-(4-methylphenyl)acetohydrazide (B1298582) was achieved by stirring a solution of methyl (4-methylphenyl)acetate in methanol with hydrazine hydrate for 6 hours at room temperature, resulting in a 91% yield. iucr.org Similarly, other hydrazides are prepared from their respective esters as precursors for more complex heterocyclic systems. iucr.org

Reactions Involving Hydrazine Hydrate

Hydrazine hydrate is the key reagent in the conversion of esters to hydrazides. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

In one example, 2-(4-{[(substitutedphenyl)imino]methyl}phenoxy)acetohydrazide was prepared from the corresponding amine of (4-{[substitutedphenyl)imino]methyl}phenoxy)acetic acid and hydrazine hydrate in the presence of ethanol. ijpsr.com This demonstrates the direct use of hydrazine hydrate to form the acetohydrazide moiety. The synthesis of more complex hydrazide derivatives, such as (Z)-N′-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, also involves the reaction of a precursor ethanohydrazide with an aldehyde in the presence of an acid catalyst. iucr.org

Formation of Complex Derivatives Incorporating the this compound Moiety

The derivatization of this compound is a key strategy for synthesizing novel chemical entities. By incorporating specific pharmacophores and functional groups, chemists can systematically modify the parent structure to create analogues with tailored properties. The following subsections detail methodologies for introducing thiadiazole rings, sulfonamide linkages, and for employing multi-component reactions to build complex molecular architectures.

The 1,3,4-thiadiazole (B1197879) ring is a significant heterocycle in medicinal chemistry, known to be a "hydrogen binding domain" and a "two-electron donor system". nih.gov Its incorporation into the this compound framework can be achieved through well-established cyclization reactions. A common and effective method involves the conversion of the carboxylic acid group of a phenoxyacetic acid derivative into the thiadiazole heterocycle.

This transformation is typically accomplished by reacting the starting phenoxyacetic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). arabjchem.orgresearchgate.net The general scheme involves the initial formation of an acyl thiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired 5-amino-1,3,4-thiadiazole derivative.

For instance, a synthetic pathway analogous to that used for derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid can be applied. arabjchem.orgresearchgate.net The process begins with the phenoxyacetic acid core, which is treated with thiosemicarbazide and a cyclizing agent like POCl₃. The mixture is heated, and after completion of the reaction, followed by workup and basification, the final thiadiazole product is isolated. arabjchem.org The structures of these compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. arabjchem.orgresearchgate.net

The table below presents data for a series of analogous 1,3,4-thiadiazole derivatives, illustrating the physical properties and yields that can be expected from such synthetic approaches.

Table 1: Physical Data of Synthesized 1,3,4-Thiadiazole Analogues Data adapted from analogous syntheses described in the literature.

Compound ID Molecular Formula Melting Point (°C) Yield (%)
6a C₂₄H₂₁N₅O₂S₂ 180-182 72
6b C₂₄H₂₀ClN₅O₂S₂ 192-194 78
6c C₂₄H₂₀FN₅O₂S₂ 210-212 75
6d C₂₅H₂₃N₅O₃S₂ 202-204 69
6e C₂₆H₂₅N₅O₄S₂ 174-176 71
6f C₂₃H₁₈Cl₂N₅O₂S₂ 198-200 65

Source: Adapted from Noolvi et al., 2012. arabjchem.orgresearchgate.net

The sulfonamide group is a cornerstone functional group in medicinal chemistry. Linking the this compound moiety to various molecules via a sulfonamide bridge is a powerful strategy for creating novel derivatives. This can be achieved through several synthetic routes, typically involving the reaction of an amine with a sulfonyl chloride. nih.govmdpi.com

A versatile approach involves first synthesizing a sulfonamide intermediate which can then be coupled to the this compound core. For example, a primary amine can be reacted with 4-methylbenzenesulfonyl chloride to produce an N-substituted sulfonamide. nih.gov Alternatively, the 2-(4-methylphenoxy)acetic acid can be converted into an amine-containing derivative, which is then reacted with a suitable sulfonyl chloride.

A more direct coupling method involves activating the carboxylic acid of this compound and reacting it with a pre-formed sulfonamide that contains a nucleophilic group, such as an aniline. For instance, anthranilic acid can be reacted with a sulfonyl chloride to form a 2-(sulfonamido)benzoic acid intermediate. nih.gov This intermediate can then be coupled with an amine derivative of the this compound moiety using a peptide coupling agent like propylphosphonic anhydride (B1165640) (T3P). nih.gov This modular synthesis allows for the combination of diverse sulfonamide and phenoxyacetate components.

The table below lists key reagents that can be utilized in the synthesis of these sulfonamide derivatives.

Table 2: Representative Reagents for Sulfonamide Linkage Synthesis

Reagent Name CAS Number Molecular Formula Role in Synthesis
4-Methylbenzenesulfonyl chloride 98-59-9 C₇H₇ClO₂S Sulfonylating agent
Propan-1-amine 107-10-8 C₃H₉N Amine source
Anthranilic acid 118-92-3 C₇H₇NO₂ Starting material for sulfonamide benzoic acids nih.gov
Propylphosphonic anhydride (T3P) 68957-94-8 C₉H₂₁O₆P₃ Amide coupling agent nih.gov
Triethylamine 121-44-8 C₆H₁₅N Base catalyst mdpi.com

Source: Adapted from various chemical synthesis reports. nih.govmdpi.comnih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. nih.govnih.gov This approach offers significant advantages, including operational simplicity, reduced waste, and the rapid generation of molecular diversity.

The this compound scaffold can be incorporated into novel, complex structures using MCRs. For this, a derivative of this compound bearing a reactive functional group, such as an aldehyde, is typically required. For example, the methyl group on the phenoxy ring could be oxidized to a formyl group, yielding 2-(4-formylphenoxy)acetic acid as a key building block.

This aldehyde-functionalized precursor can then participate in established MCRs. A prominent example is the four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov In this reaction, an aldehyde, malononitrile, an active methylene (B1212753) ketone (like acetophenone), and ammonium (B1175870) acetate are combined, often under mild, solvent-free conditions. nih.gov The reaction proceeds through a series of tandem steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the highly substituted pyridine (B92270) product. nih.gov By using a 2-(4-formylphenoxy)acetate derivative as the aldehyde component, the entire phenoxyacetate moiety is integrated into the final complex structure.

The versatility of this approach allows for the creation of large libraries of compounds by varying the other components in the reaction.

Table 3: Scope of a Four-Component Reaction for the Synthesis of 2-Amino-3-cyanopyridine Derivatives Illustrating the variety of products achievable by varying aldehyde and acetophenone (B1666503) starting materials.

Aldehyde Component Acetophenone Component Product Structure Yield (%)
Benzaldehyde Acetophenone 2-amino-4,6-diphenylnicotinonitrile 94
4-Chlorobenzaldehyde Acetophenone 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile 92
4-Methylbenzaldehyde Acetophenone 2-amino-4-(p-tolyl)-6-phenylnicotinonitrile 90
Benzaldehyde 4-Methylacetophenone 2-amino-4-phenyl-6-(p-tolyl)nicotinonitrile 91
Benzaldehyde 4-Methoxyacetophenone 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile 88

Source: Adapted from data on analogous multi-component reactions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Methylphenoxy Acetate Structures

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-(4-methylphenoxy)acetate provides characteristic absorption bands that are indicative of its molecular structure. The gas-phase IR spectrum of (4-methylphenoxy)acetic acid, the parent acid of the titular compound, has been documented in the NIST/EPA Gas-Phase Infrared Database. nist.gov The spectrum displays key vibrational modes that can be assigned to specific functional groups.

A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group, typically observed in the region of 1700-1750 cm⁻¹. The O-H stretching vibration of the carboxyl group gives rise to a broad band in the high-frequency region, generally between 2500 and 3300 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring appear in the 800-900 cm⁻¹ region.

For a comparative understanding, the FT-IR spectrum of the isomeric compound, (2-methylphenoxy)acetic acid, has been extensively studied. nih.govresearchgate.net In this isomer, the carbonyl stretching vibration is observed around 1666 cm⁻¹ in the solid state. researchgate.net The aromatic C-H stretching vibrations are assigned in the 3000-3100 cm⁻¹ range. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for (4-Methylphenoxy)acetic acid and its Isomer

Functional GroupVibrational Mode(4-Methylphenoxy)acetic acid (Gas Phase) Wavenumber (cm⁻¹)(2-Methylphenoxy)acetic acid (Solid Phase) Wavenumber (cm⁻¹) researchgate.net
CarboxylO-H stretchBroad band 2500-3300-
CarboxylC=O stretch~1700-17501666
EtherC-O stretch~1200-1300-
CarboxylC-O stretch~1000-1100-
AromaticC-H stretch>30003000-3100
AromaticC-H out-of-plane bend~800-900-

Note: The data for (4-methylphenoxy)acetic acid is based on its gas-phase NIST spectrum and general spectral interpretation, while the data for the 2-isomer is from solid-state measurements.

Fourier-Transform Raman (FT-Raman) Spectroscopy Insights

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms and the conformational details of molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound would exhibit distinct signals for the different types of protons present in the molecule. The aromatic protons on the para-substituted benzene ring would appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the methylene (B1212753) group (-OCH₂-) adjacent to the ether oxygen would resonate as a singlet, typically in the range of δ 4.5-5.0 ppm. The methyl group (-CH₃) protons on the aromatic ring would give a sharp singlet at higher field, around δ 2.0-2.5 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

While a specific spectrum for this compound was not found, ¹H NMR data for related compounds, such as ethyl 2-(4-chloro-3-formylphenoxy) acetate (B1210297), show the methylene protons at around δ 4.0 ppm. unimi.it

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbon is the most deshielded, appearing at the lowest field (δ 170-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen being the most deshielded among them. The methylene carbon (-OCH₂-) would appear around δ 60-70 ppm, and the methyl carbon (-CH₃) would be the most shielded, resonating at the highest field (δ 20-30 ppm).

Although a specific ¹³C NMR spectrum for this compound was not found in the initial searches, data for related structures provides expected chemical shift ranges. For instance, in a derivative, the methylene carbon resonates at δ 67.08 ppm and the methyl carbon at δ 21.30 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxyl (C=O)-170-180
Aromatic (C-H)6.5-8.0110-160
Methylene (-OCH₂-)4.5-5.060-70
Methyl (-CH₃)2.0-2.520-30
Carboxyl (-OH)Variable-

Note: These are predicted chemical shift ranges based on general principles and data from related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For this compound, with a molecular formula of C₉H₁₀O₃, the expected molecular weight is approximately 166.17 g/mol . nist.gov

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 166. A characteristic fragmentation pathway would involve the loss of the carboxyl group (-COOH), leading to a fragment ion at m/z 121. Another significant fragmentation would be the cleavage of the ether bond. The mass spectrum of the isomeric ester, acetic acid, 4-methylphenyl ester (p-cresyl acetate), which has a molecular weight of 150.17 g/mol , shows a base peak corresponding to the loss of ketene (B1206846) (-CH₂CO) from the molecular ion. nist.govnist.gov For this compound, a key fragmentation would be the cleavage of the O-CH₂ bond, which could lead to a fragment ion corresponding to the 4-methylphenoxide radical. Further fragmentation of the aromatic ring would also be observed.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise elemental formula of a compound. For this compound (C₉H₁₀O₃), the calculated monoisotopic mass is 166.06299 Da. researchgate.net HRESIMS analysis measures this mass with high accuracy, typically within a few parts per million (ppm), allowing for unambiguous formula confirmation.

In practice, the analysis can be performed in either positive or negative ion mode. In positive ion mode, common adducts such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺ are observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most prominent species. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, confirming the specific combination of carbon, hydrogen, and oxygen atoms.

Table 1: Theoretical HRESIMS Data for this compound (C₉H₁₀O₃)

Ion Species Formula Theoretical m/z
[M+H]⁺ C₉H₁₁O₃⁺ 167.07027
[M+Na]⁺ C₉H₁₀O₃Na⁺ 189.05221
[M-H]⁻ C₉H₉O₃⁻ 165.05572

Data calculated based on the molecular formula C₉H₁₀O₃ and atomic weights of the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy orbitals (like non-bonding, n, or π bonding orbitals) to higher-energy anti-bonding orbitals (π* or σ*).

The UV-Vis spectrum of this compound is primarily dictated by the substituted benzene ring, which acts as a chromophore. The ether oxygen and the carboxylic acid group act as auxochromes, modifying the absorption characteristics of the benzene ring. For (4-methylphenoxy)acetic acid, an absorption maximum (λmax) has been reported at 222 nm when measured in ethanol (B145695). chemicalbook.com This absorption is attributed to a π→π* transition within the aromatic ring. The presence of substituents on the benzene ring influences the energy of these transitions, and thus the λmax value.

Table 2: Electronic Transition Data for this compound

Chromophore Solvent λmax (nm) Transition Type
p-methyl-substituted phenoxy group Ethanol 222 chemicalbook.com π → π*

Single-Crystal X-ray Diffraction for Solid-State Structural Precision

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that build the crystal lattice.

The crystal structure of (4-methylphenoxy)acetic acid has been determined, revealing key details about its solid-state conformation. researchgate.netresearchgate.net Like many simple monocarboxylic acids, it crystallizes in the monoclinic space group P2₁/c. This symmetry is common for phenoxyacetic acid derivatives. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions are precisely measured during diffraction analysis.

Table 3: Crystallographic Data for Phenoxyacetic Acid Derivatives

Compound Crystal System Space Group Reference
(2-Methylphenoxy)acetic acid Monoclinic P2₁/c researchgate.net
(4-Hydroxyphenoxy)acetic acid Monoclinic P2₁/c researchgate.net
(4-Methylphenoxy)acetic acid Monoclinic P2₁/c researchgate.netresearchgate.net

The crystal packing of this compound is dominated by strong intermolecular hydrogen bonds. The carboxylic acid moieties of two separate molecules interact to form a classic centrosymmetric dimer. This interaction involves a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net This robust hydrogen-bonding pattern is a defining feature of the supramolecular assembly of nearly all simple carboxylic acids in the solid state. These dimers then pack into the larger crystal lattice, stabilized by weaker van der Waals forces and potentially other weak C—H···O interactions. No significant π–π stacking interactions are typically observed in the crystal structures of simple phenoxyacetic acid salts. qut.edu.au

Table 4: Hydrogen Bonding and Supramolecular Interactions

Interaction Type Donor Acceptor Motif Description
Intermolecular Hydrogen Bond O-H (Carboxyl) O=C (Carboxyl) R²₂(8) Forms a stable, centrosymmetric dimer linking two molecules.

Computational Chemistry and Theoretical Frameworks for 2 4 Methylphenoxy Acetate Research

Quantum Chemical Calculations (Density Functional Theory and Hartree-Fock Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational in understanding the intrinsic properties of 2-(4-Methylphenoxy)acetate. researchgate.netnih.gov These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric structure.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Theoretical studies on related phenoxyacetic acid derivatives have utilized methods like B3LYP and B3PW91 with basis sets such as 6-311+G(d,p) to achieve optimized geometries. researchgate.net The optimization process ensures that the subsequent calculations of molecular properties are performed on a realistic and stable molecular structure.

Table 1: Representative Optimized Geometrical Parameters for a Phenoxyacetic Acid Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-O (ether)1.37
C=O (carbonyl)1.21
C-C (aromatic)1.39
O-C-C (acid)109.5
C-O-C (ether)118.0

Note: The data in this table is representative of phenoxyacetic acid derivatives and is intended for illustrative purposes.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. chalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For phenoxyacetic acid derivatives, DFT calculations have been employed to determine these orbital energies and the corresponding energy gap. dergipark.org.tr

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Phenoxyacetic Acid Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: The data in this table is representative of phenoxyacetic acid derivatives and is intended for illustrative purposes.

Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. nih.gov Key GRPs include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents the resistance to change in its electron distribution. Chemical softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. These parameters are valuable in predicting the reactive behavior of this compound in various chemical environments.

Table 3: Representative Global Reactivity Parameters for a Phenoxyacetic Acid Derivative

ParameterValue (eV)
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38

Note: The data in this table is representative of phenoxyacetic acid derivatives and is intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For this compound, which belongs to the class of phenoxyacetic acids known for their herbicidal and plant growth-regulating properties, QSAR studies can predict its bioactivity based on its molecular descriptors. researchgate.net These descriptors can be steric, electronic, or hydrophobic in nature and are calculated from the optimized molecular structure. By developing a robust QSAR model from a training set of related compounds with known activities, the bioactivity of this compound can be predicted. nih.govulm.ac.idnih.gov

Molecular Dynamics (MD) Simulations in Understanding Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. By simulating the molecule in a solvent environment, MD can also shed light on its interactions with surrounding molecules, which is crucial for understanding its behavior in biological systems. These simulations can help in understanding how the conformational flexibility of the acetate (B1210297) side chain and its orientation relative to the phenoxy ring might influence its binding to a biological target.

Biological Activity Investigations and Molecular Mechanisms in Research Models

Research on Antimicrobial Activities of 2-(4-Methylphenoxy)acetate and its Analogues

The antimicrobial potential of phenoxyacetic acid derivatives has been a subject of scientific inquiry. While direct studies on this compound are limited, research on its analogs provides valuable insights into the antimicrobial activities of this class of compounds.

Evaluation of Inhibitory Effects Against Bacterial Strains (in vitro)

Studies on derivatives of this compound have demonstrated notable antibacterial properties. For instance, a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides were synthesized and evaluated for their antibacterial activity. researchgate.net The results indicated that some of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Similarly, newly synthesized acylthiourea derivatives of 2-((4-ethylphenoxy)methyl)benzoic acid have shown activity against various bacterial strains. researchgate.net The level of inhibitory action was found to be influenced by the nature and position of substituents on the phenyl ring of the thiourea (B124793) moiety. researchgate.net Specifically, the presence of iodine and nitro groups was favorable for activity against Gram-negative bacteria, whereas electron-donating groups like methyl and ethyl enhanced inhibition of Gram-positive strains. researchgate.net

In a broader context, the antibacterial efficacy of various crude extracts containing acetate (B1210297) derivatives has been noted. For example, an ethyl acetate extract of Vernonia adoensis roots demonstrated a significant inhibitory effect against Pseudomonas aeruginosa. nih.gov Likewise, ethyl acetate extracts of Xerophyta spekei and Grewia tembensis have been tested against pathogenic bacteria, with the extract of G. tembensis showing activity against Staphylococcus aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Phenoxyacetic Acid Analogs

Compound/Analog Bacterial Strain Activity/Observation Reference
2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids/dipeptides Pseudomonas aeruginosa Potent antibacterial activity researchgate.net
Staphylococcus aureus Potent antibacterial activity researchgate.net
2-((4-ethylphenoxy)methyl)benzoylthioureas with I/NO2 substituents Gram-negative bacteria Favorable antimicrobial activity researchgate.net
2-((4-ethylphenoxy)methyl)benzoylthioureas with CH3/C2H5 substituents Gram-positive bacteria Highest inhibitory effect researchgate.net
Ethyl acetate extract of Grewia tembensis Staphylococcus aureus Zones of inhibition from 7.07 to 12.33 mm nih.gov
Ethyl acetate extract of Vernonia adoensis Pseudomonas aeruginosa 86% inhibition nih.gov

Investigation of Antifungal Properties (in vitro)

The antifungal potential of phenoxyacetic acid derivatives has also been explored. In the same study that investigated antibacterial properties, certain 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides were identified as potent antifungal agents against the pathogenic yeast Candida albicans. researchgate.net

Furthermore, the aforementioned 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives also exhibited significant inhibitory effects against fungal strains. researchgate.net The presence of electron-donating substituents, such as methyl and ethyl groups, on the phenyl ring attached to the thiourea nitrogen was associated with the highest antifungal activity. researchgate.net

Screening of small-molecule libraries has also identified compounds with antifungal properties against Candida biofilms, highlighting the potential for discovering novel antifungal agents through such approaches. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Phenoxyacetic Acid Analogs

Compound/Analog Fungal Strain Activity/Observation Reference
2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids/dipeptides (compounds 13, 14, 16) Candida albicans Potent antifungal agents researchgate.net
2-((4-ethylphenoxy)methyl)benzoylthioureas with CH3/C2H5 substituents Fungal strains Highest inhibitory effect researchgate.net

Mechanistic Studies on Microbial Cellular Targets (e.g., cell wall synthesis disruption)

The precise molecular mechanisms by which this compound and its analogs exert their antimicrobial effects are not extensively elucidated. However, some related compounds offer clues. For instance, the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), which is structurally similar, acts by mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible plants. wikipedia.org While this is a herbicidal mechanism, it points to the potential for phenoxyacetic acids to interfere with cellular regulatory systems.

In bacteria, a common mechanism of action for antimicrobial compounds is the disruption of the cell membrane or wall. For example, the antibacterial action of 2,4-diacetylphloroglucinol, another bacterial metabolite, is associated with the destruction of bacterial barrier structures. amazonaws.com It is plausible that phenoxyacetic acid derivatives could exert their effects through similar mechanisms, such as altering membrane permeability or inhibiting enzymes crucial for cell wall synthesis. However, specific studies on this compound are required to confirm such hypotheses.

Exploration of Anticancer and Antitumor Potential in Experimental Systems

The potential of phenoxyacetate (B1228835) derivatives and related compounds in cancer research is an emerging area of investigation. The following sections detail the in vitro findings related to their effects on cancer cells.

Induction of Apoptosis in Cancer Cell Lines (in vitro)

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. The induction of apoptosis is a key mechanism for many anticancer drugs. While direct evidence for this compound is lacking, studies on other synthetic compounds provide a framework for how such molecules can be evaluated.

For instance, the compound APR-246 has been shown to induce significant apoptosis in esophageal squamous cell carcinoma cell lines with p53 missense mutations by upregulating p73 and Noxa. nih.gov Research on 4-thiazolidinone (B1220212) derivatives has demonstrated their ability to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases 7, 8, 9, and 10. mdpi.com

The ethyl acetate extract of Polygonum perfoliatum L. has been observed to induce apoptosis in various cancer cell lines in a dose- and time-dependent manner. nih.gov Similarly, the ethyl acetate extract of Chromolaena odorata has been shown to induce apoptosis in breast cancer cells. nih.gov These studies highlight the methodologies, such as flow cytometry and Western blotting for apoptotic proteins, that could be applied to investigate the pro-apoptotic potential of this compound.

Inhibition of Proliferation in Cancer Models

Inhibiting the uncontrolled proliferation of cancer cells is a primary goal of cancer therapy. Various in vitro assays are used to assess the antiproliferative effects of novel compounds.

Studies on medroxyprogesterone (B1676146) acetate have demonstrated its ability to inhibit the proliferation of colon cancer cell lines by causing an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This effect was linked to the modulation of cell cycle-related proteins. nih.gov The antiproliferative activity of phenoxyphenol compounds has also been demonstrated in human lung cancer cells. nih.gov

The ethyl acetate extract of Polygonum perfoliatum L. not only induces apoptosis but also inhibits the growth of cancer cells by arresting them at the G2 phase of the cell cycle. nih.gov These examples of antiproliferative effects and their underlying cell cycle modulation provide a basis for future investigations into the potential of this compound as an inhibitor of cancer cell proliferation.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB inhibition in non-human cells)

Nuclear factor-kappa B (NF-κB) is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the NF-κB pathway is a key target in research for managing inflammatory responses. However, there is no specific research data available from studies on non-human cells that detail the modulation of the NF-κB signaling pathway by this compound.

Anti-inflammatory Research in Preclinical Models

Preclinical studies are fundamental for assessing the potential of a compound to mitigate inflammation. These investigations often involve animal models to observe physiological responses and cellular mechanisms.

Assessment of Anti-inflammatory Responses

The evaluation of anti-inflammatory responses typically includes measuring the reduction of swelling, immune cell infiltration, and the production of pro-inflammatory mediators in preclinical models. Currently, there are no published studies that assess the in vivo or in vitro anti-inflammatory effects of this compound.

Investigation of Cyclooxygenase (COX) Activity Modulation

Cyclooxygenase (COX) enzymes are central to the inflammatory process as they are responsible for the synthesis of prostaglandins. Many anti-inflammatory drugs function by inhibiting COX-1 and/or COX-2 enzymes. An investigation into the modulatory effects of this compound on COX activity has not been reported in the scientific literature.

Antioxidant Activity Studies

Antioxidant research explores a compound's ability to neutralize harmful reactive oxygen species (ROS), which are implicated in cellular damage and various disease pathologies.

Free Radical Scavenging Capabilities

The capacity of a chemical to directly scavenge free radicals is a key measure of its antioxidant potential. This is often tested using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. There is no available data from such assays to quantify the free radical scavenging capabilities of this compound.

Contribution to Cellular Protection Against Oxidative Stress

Beyond direct scavenging, a compound may protect cells from oxidative stress by enhancing endogenous antioxidant defenses or mitigating the damage induced by oxidizing agents. Studies examining the potential of this compound to protect cells from oxidative stress have not been identified.

Enzyme and Receptor Interaction Studies

The interaction of this compound (MCPA) with biological macromolecules is a key aspect of its mechanism of action and metabolic fate. Research has indicated that chlorophenoxy compounds like MCPA are capable of binding to plasma proteins. nih.gov The nature of these interactions is crucial for understanding the transport and availability of the compound within an organism.

Atomistic simulations have been employed to investigate the interaction between MCPA and non-biological surfaces, such as silver, to explore its detection via surface-enhanced Raman scattering (SERS). These simulations revealed that the interaction was generally weak. researchgate.net The weakest interaction mode occurred when the terminating hydrogen atom of the molecule interacted with the silver surface at distances between 2.76 and 3.30 Å, and the oxygen from the hydroxyl group of the acid was positioned 2.89 Å from the surface. researchgate.net Stronger, though still weak, interactions were mediated by the methyl, hydrogen, and chlorine terminations on the aromatic ring, with interaction distances to the nearest silver atoms being 3.16 Å, 2.67 Å, and 3.08 Å, respectively. researchgate.net While not a biological macromolecule, this research highlights the nuanced and relatively weak non-covalent forces that can govern the binding of MCPA. The specific binding affinities and dissociation constants of MCPA with its target receptors in plants, such as the auxin-binding proteins, remain a complex area of research.

Interacting MoietySurfaceInteraction Distance (Å)Reference
Hydrogen (terminating)Silver2.76 - 3.30 researchgate.net
Oxygen (hydroxyl)Silver2.89 researchgate.net
Chlorine (ring)Silver3.08 researchgate.net
Hydrogen (ring)Silver2.67 researchgate.net
Hydrogen (methyl)Silver3.16 researchgate.net

The enzymatic interactions of MCPA are primarily related to its metabolism and its mechanism of action. In susceptible plants, the herbicidal activity of MCPA is not based on direct enzyme inhibition in the traditional sense, but rather on over-stimulation of auxin pathways. wikipedia.orgpressbooks.pub However, the breakdown and detoxification of MCPA in various organisms are mediated by enzymes.

Biological degradation of MCPA in soil and some plants is catalyzed by an α-ketoglutarate-dependent dioxygenase, an enzyme encoded by the tfdA gene in soil microorganisms. wikipedia.org This process involves the cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (B52076) (MCP) and acetic acid. wikipedia.org Another metabolic pathway involves the hydroxylation of the methyl group to produce cloxyfonac. wikipedia.org

In certain weed species that have developed resistance, enhanced metabolism via cytochrome P450 monooxygenases is a key mechanism. For instance, in a resistant population of Amaranthus palmeri, MCPA was rapidly metabolized, with 91% of the parent compound being broken down within 12 hours, a rate comparable to that in tolerant crops like wheat (87%). cambridge.org In contrast, a susceptible population only metabolized 45% of the MCPA in the same timeframe. cambridge.org Pre-treatment of the resistant plants with malathion, a P450 inhibitor, increased their sensitivity to MCPA, confirming the role of these enzymes in its detoxification. cambridge.org Some studies have also shown that chlorophenoxy compounds can induce P450 enzymes. nih.gov

The hydrolysis of MCPA esters, a common formulation of the herbicide, follows general acid- or base-catalyzed mechanisms. In acid-catalyzed hydrolysis, the ester's carbonyl group is protonated, which facilitates a nucleophilic attack by water. libretexts.orgchemistrysteps.comyoutube.com This is a reversible process. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis, or saponification, is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com

Plant/Population% Parent MCPA Remaining (12 HAT*)Implied Metabolic RateKey Enzyme FamilyReference
Amaranthus palmeri (Resistant - KCTR)9%RapidCytochrome P450 cambridge.org
Amaranthus palmeri (Susceptible - MSS)55%SlowCytochrome P450 cambridge.org
Wheat (Tolerant)13%RapidCytochrome P450 cambridge.org

*HAT: Hours After Treatment

The primary molecular mechanism of MCPA in plants is the activation of auxin-responsive receptors. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgnih.gov This mimicry allows it to bind to and activate components of the auxin signaling pathway, such as the SCF-TIR1/AFB receptor complex. nih.gov

In susceptible dicotyledonous plants, the binding of MCPA to these receptors initiates a cascade of downstream events that are normally tightly regulated by natural auxins. pressbooks.pub However, because MCPA is not as readily metabolized or transported as IAA, it leads to a persistent and uncontrolled activation of these pathways. wikipedia.orgcambridge.org This results in the over-stimulation of genes responsible for cell elongation and division, causing chaotic and unsustainable growth. pressbooks.pubresearchgate.net Therefore, MCPA acts as a receptor agonist in the plant's auxin signaling system. There is no evidence to suggest it acts as an antagonist at these sites.

While other studies have investigated receptor activation and antagonism for different compounds in the context of cardiovascular disease, such as the interaction of aldosterone (B195564) and spironolactone (B1682167) with the mineralocorticoid receptor, these are not relevant to the herbicidal mechanism of MCPA. nih.govnih.govcardiovascularpharmacology.org The focus of MCPA's receptor interaction is squarely within the domain of plant hormone signaling.

Plant Growth Regulation and Herbicidal Activity Studies (Non-Human Systems)

MCPA is a classic example of a synthetic auxin herbicide. researchgate.net Its structure resembles that of the natural plant hormone indole-3-acetic acid (IAA), allowing it to hijack the plant's growth regulation machinery. pressbooks.pubnih.gov At low concentrations, synthetic auxins can have a stimulatory effect on plant cell growth, acting as plant growth regulators. pressbooks.pub However, at the higher concentrations used for herbicidal purposes, they become phytotoxic. pressbooks.pub

The mode of action involves absorption through the leaves and translocation to the plant's meristems—the sites of active growth. wikipedia.org Here, it binds to auxin receptors, initiating a signal cascade that leads to uncontrolled cell elongation and division. pressbooks.pub This results in a variety of visible symptoms in susceptible broadleaf plants, including stem twisting (epinasty), leaf cupping and withering, and the formation of malformed tissues. wikipedia.orgresearchgate.net Ultimately, this unregulated and unsustainable growth exhausts the plant's resources and leads to its death. wikipedia.org The selectivity of MCPA, which affects broadleaf plants but not grasses, is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in tolerant grass species. pressbooks.pubcambridge.org

MCPA is widely used in agriculture for the selective post-emergence control of broadleaf weeds in cereal crops like wheat and barley, as well as in pastures and turf. wikipedia.orgcambridge.orggau.ac.ir Its effectiveness stems from its ability to induce lethal developmental abnormalities in target weeds. Research has shown that MCPA application leads to reduced root and shoot growth and necrosis of terminal meristematic tissues. researchgate.net In tomato seedlings, for example, MCPA was found to induce abnormal lateral root growth and reduce the uptake of key nutrients. nih.gov

Field studies have consistently demonstrated the efficacy of MCPA in controlling a range of problematic weeds. It is effective against species such as thistles and docks. wikipedia.org In research evaluating a pre-mixed herbicide containing florasulam (B129761) and MCPA in wheat fields, significant reductions in the density and dry weight of several weed species were observed. gau.ac.ir The application of this mixture led to improved weed control efficiency and a subsequent increase in wheat grain yield. gau.ac.ir For example, an application rate of 800 g/ha of the florasulam+MCPA mixture resulted in a 91% to 100% reduction in the biomass of various weeds, including Melilotus officinalis and Centaurea iberica. gau.ac.ir

However, the intensive use of MCPA has led to the evolution of resistant weed populations, such as in Amaranthus palmeri. cambridge.org Furthermore, while effective for weed control, some studies have noted that higher concentrations can have phytotoxic effects on non-target crop plants, causing stunting or other adverse physiological effects. nih.gov

Weed SpeciesHerbicide TreatmentApplication RateBiomass Reduction (%)Reference
Melilotus officinalisFlorasulam + MCPA800 g ha⁻¹91 gau.ac.ir
Cirsium oxyacanthusFlorasulam + MCPA800 g ha⁻¹95 gau.ac.ir
Sonchus oleraceusFlorasulam + MCPA800 g ha⁻¹92 gau.ac.ir
Hyoscyamus incanaFlorasulam + MCPA800 g ha⁻¹100 gau.ac.ir
Centaurea ibericaFlorasulam + MCPA800 g ha⁻¹95 gau.ac.ir

Applications in Advanced Chemical and Biological Research Paradigms

Role as Lead Compounds in Drug Discovery Research

The phenoxyacetic acid motif is a well-established pharmacophore in medicinal chemistry, and 2-(4-Methylphenoxy)acetate provides a valuable starting point for the exploration of new therapeutic agents. The structural features of this compound allow for systematic modifications to optimize biological activity and pharmacokinetic properties.

Scaffold for New Chemical Entity (NCE) Development

The this compound structure serves as a key scaffold for the development of New Chemical Entities (NCEs). Its aromatic ring and carboxylic acid function are amenable to a wide range of chemical transformations, allowing for the synthesis of large libraries of derivatives for high-throughput screening. Research into phenoxyacetic acid derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net For instance, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. nih.gov The synthesis of novel phenoxyacetic acid derivatives coupled with amino acids and peptides has also yielded compounds with potent antibacterial and antifungal activities. researchgate.net While not always the direct starting material, the fundamental structure of this compound is representative of the core scaffold that underpins these discoveries. The exploration of derivatives of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide for use in food and beverage applications further underscores the versatility of this chemical class in biological contexts. nih.gov

Intermediate in Fine Chemical Synthesis and Complex Molecule Construction

Beyond its direct biological applications, this compound is a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid and the aromatic ring are key functional groups that can be readily transformed into a variety of other functionalities, making it a versatile building block in organic synthesis.

The phenoxyacetic acid moiety can be used in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals and other bioactive molecules. For example, derivatives of phenoxyacetic acid have been used to synthesize polyfunctionalized β-lactams, a class of compounds famous for their antibiotic activity. researchgate.net The reactivity of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, which can then undergo further cyclization reactions to form a wide range of heterocyclic systems. This versatility makes this compound and related compounds attractive starting materials for the construction of complex molecular architectures. researchgate.net Furthermore, the inexpensive nature of related compounds like MCPA makes them useful in various chemical applications, with the acid functionality serving as a handle for creating more complex derivatives. wikipedia.org

Research into Agrochemical Development and Pest Control Agents

The most well-established application of the phenoxyacetic acid class of compounds is in the field of agrochemicals. The chlorinated analog of this compound, known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a widely used herbicide. wikipedia.org MCPA functions as a synthetic auxin, a plant growth hormone, which causes uncontrolled growth and ultimately death in broad-leaf weeds. wikipedia.org

The research into MCPA provides a strong rationale for the investigation of this compound and its derivatives as potential agrochemicals. The core structure is clearly active, and modifications to the substitution pattern on the aromatic ring can modulate the herbicidal activity and selectivity. The synthesis of MCPA itself can start from o-cresol, which is then reacted to form 2-(o-tolyloxy)acetic acid, a close isomer of the title compound, followed by chlorination. google.com This highlights the role of such unchlorinated precursors in the production of established herbicides. The environmental fate and degradation of MCPA are also subjects of ongoing research, with studies focusing on its biological degradation in soils by microorganisms. wikipedia.org

Design of Novel Functional Materials (e.g., Polymeric Complexes)

The structural features of this compound also lend themselves to the design of novel functional materials, particularly in the realm of polymer chemistry. The carboxylic acid group can be used for the synthesis of polyesters and polyamides, while the aromatic ring can be incorporated into the polymer backbone or as a pendant group to influence the material's properties.

While specific research on polymeric complexes of this compound is limited, studies on related phenoxyacetic acid derivatives demonstrate the potential of this class of compounds in materials science. For example, the synthesis of bio-based thermoplastic and thermoset polymers has been explored using derivatives of 2-methoxy-4-vinylphenol, which can be chemically modified to include acetate (B1210297) functionalities. mdpi.com Additionally, acetic acid derivatives, in general, are considered for the development of new polymers and coatings. ontosight.aiontosight.ai The ability of the carboxylic acid group to form complexes with metal ions, as seen with MCPA, also suggests the potential for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or sorption properties. wikipedia.orgresearchgate.net The development of new norbornene-based functional multiblock copolymers containing ethylene-vinyl acetate/vinyl alcohol sequences further illustrates the utility of acetate-containing monomers in advanced polymer synthesis. rsc.org

Physicochemical Properties of this compound and Related Compounds

Property2-(4-Methylphenoxy)acetic acidEthyl this compound2-Methyl-4-chlorophenoxyacetic acid (MCPA)
CAS Number 940-64-767028-40-494-74-6
Molecular Formula C₉H₁₀O₃C₁₁H₁₄O₃C₉H₉ClO₃
Molecular Weight 166.17 g/mol 194.23 g/mol 200.62 g/mol
Melting Point 136-138 °CNot available114-118 °C
Boiling Point Not availableNot availableDecomposes
Appearance White crystalline powderNot availableWhite to light brown solid

Analytical Methodologies for Detection, Quantification, and Environmental Assessment in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. For 2-(4-Methylphenoxy)acetate and its analogs, both basic and advanced chromatographic methods are employed.

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for qualitative analysis. It is particularly valuable in synthetic chemistry for monitoring the progress of a reaction and assessing the purity of the final product.

In the synthesis of phenoxyacetates, TLC can be used to track the consumption of starting materials, such as a substituted phenol (B47542), and the formation of the desired acetate (B1210297) product. By spotting the reaction mixture alongside the starting material standard on a TLC plate, the appearance of a new spot with a different retention factor (Rf) indicates product formation. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). The purity of the isolated product can be confirmed by the presence of a single spot on the TLC plate.

Key steps in TLC analysis include:

Plate Preparation : Using pre-coated plates with a stationary phase like silica gel. For some applications, plates may be activated by heating to remove moisture.

Sample Application : A small amount of the sample is dissolved in a volatile solvent and spotted onto the baseline of the TLC plate using a capillary tube.

Development : The plate is placed in a sealed chamber containing the mobile phase, which then moves up the plate by capillary action, separating the sample components.

Visualization : After development, the separated spots are visualized. While some compounds are colored, most, like this compound, are colorless and require visualization under UV light or by staining with a chemical reagent.

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification.

Table 1: Typical Parameters for TLC Analysis of Phenoxyacetate (B1228835) Compounds

ParameterDescriptionExample
Stationary Phase The solid adsorbent layer.Silica gel 60 F254 on aluminum sheets.
Mobile Phase The solvent system that moves up the plate.n-hexane:ethyl acetate (5:1 v/v).
Application Method of placing the sample on the plate.Spotting with a glass capillary tube.
Development The process of solvent migration.Ascending development in a closed chamber.
Visualization Method for detecting the separated spots.UV lamp (254 nm).
Analysis Calculation to characterize the spots.Retention Factor (Rf) calculation.

For the detection and quantification of trace levels of this compound in environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This powerful technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by mass spectrometry.

The LC component, often a reversed-phase system, separates the analyte from other compounds in the sample matrix. The mobile phase composition is critical, and solvents must be of high purity to avoid background noise and adduct formation that can interfere with the analysis.

After elution from the LC column, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural information. This high specificity allows for reliable identification and quantification even at very low concentrations.

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Acetate Compounds

ParameterDescriptionTypical Setting
LC Column The stationary phase for separation.Reversed-phase C18 column.
Mobile Phase Solvents used for elution.Acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate).
Ionization Mode Method to generate ions.Electrospray Ionization (ESI), often in negative mode for acidic compounds.
MS Analysis Detection method.Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified.Can be in the low µg/mL to ng/mL range, depending on the matrix and instrument.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, especially for complex matrices. The goal is to isolate the analyte of interest from interfering substances like proteins, lipids, and salts, which can compromise analytical results and damage instrumentation.

In some analytical schemes, particularly for determining the total amount of a phenoxy acid herbicide and its derivatives, chemical hydrolysis is employed. This process involves breaking down esters or conjugates of this compound to a common backbone, such as 4-methylphenol. The degradation of the related herbicide MCPA can occur via cleavage of the ether linkage. This can be achieved through acid or alkaline hydrolysis, which cleaves the ether or ester bond, releasing the core phenol and the acetic acid moiety. Following hydrolysis, the resulting product can be derivatized to increase its volatility for gas chromatography (GC) analysis or to enhance its detectability in HPLC.

When organisms are exposed to compounds like this compound, they can metabolize them by attaching polar molecules (e.g., sugars or amino acids) to facilitate excretion. To analyze these conjugated metabolites, a deconjugation step is necessary to release the parent compound or its primary metabolite.

Enzymatic deconjugation is a mild and highly specific method for this purpose. For instance, enzymes like β-glucuronidase or sulfatase can be used to cleave glucuronide and sulfate (B86663) conjugates, respectively. In a related context, proteases such as papain have been used to cleave small molecules from larger carriers. The biological degradation of the similar compound MCPA is known to be catalyzed by specific enzymes found in soil microorganisms. This approach allows for the quantification of total exposure by converting various conjugated metabolites back to a single, analyzable form.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective sample preparation technique for extracting analytes from complex matrices like food, soil, and water. It was initially developed for pesticide residue analysis in fruits and vegetables but has been adapted for a wide range of compounds and matrices.

The standard QuEChERS procedure involves two main steps:

Extraction : A homogenized sample is extracted with acetonitrile in a tube containing specific salts (e.g., magnesium sulfate, sodium chloride, and citrates). The salts help to induce phase separation between the aqueous and organic layers and modulate the partitioning of the analytes. The sample is shaken vigorously and then centrifuged to separate the layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a second tube containing a mixture of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and magnesium sulfate to remove residual water. The tube is shaken and centrifuged, and the final cleaned extract is collected for LC-MS or GC-MS analysis.

The QuEChERS method significantly simplifies sample preparation, reduces solvent consumption, and provides high-quality extracts suitable for sensitive analytical instrumentation.

Table 3: Overview of the EN 15662 QuEChERS Method

StepProcedureReagents/MaterialsPurpose
1. Homogenization & Weighing A representative sample is

Environmental Behavior and Fate Studies (Laboratory and Model Ecosystems)

Degradation Pathways and Metabolite Identification

The degradation of this compound in the environment is expected to proceed through pathways similar to other phenoxyacetic acid derivatives and related compounds like alkylphenol ethoxylates (APEOs).

Biodegradation: Microbial activity is a key driver in the breakdown of phenoxyacetic compounds in soil and water. The primary proposed pathway for this compound involves the microbial cleavage of the ether linkage. This is a common degradation step observed for structurally similar herbicides like MCPA ((4-Chloro-2-methylphenoxy)acetic acid), which is degraded by soil microorganisms into 4-chloro-2-methylphenol (B52076) (MCP) and acetic acid. wikipedia.org This process for MCPA is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene found in various soil bacteria. wikipedia.orgnih.govasm.org

By analogy, the biodegradation of this compound would cleave the ether bond to yield p-cresol (B1678582) (4-methylphenol) and an acetate group. Further degradation of p-cresol would then occur.

Another potential, though likely minor, pathway is the hydroxylation of the methyl group on the benzene (B151609) ring, a process also observed in the degradation of MCPA which yields cloxyfonac. wikipedia.org For this compound, this would result in the formation of (4-(hydroxymethyl)phenoxy)acetic acid .

Research on the broader class of APEOs shows they undergo a complex biodegradation process where the ethoxy chain is metabolized, leading to the formation of compounds including (4-alkylphenoxy) acetic acids (APECs). researchgate.net These APECs are known degradation products that can persist and undergo further breakdown. researchgate.net The degradation of these related compounds often results in the formation of corresponding phenols, reinforcing the likelihood of p-cresol being a major metabolite of this compound. researchgate.net

Photodegradation: Photochemical degradation can also contribute to the transformation of phenoxyacetic acids. For MCPA, photodegradation in the presence of hydroxyl radicals leads to the cleavage of the ether link, also yielding the corresponding phenol. wikipedia.org It is plausible that this compound undergoes a similar photolytic cleavage under relevant environmental conditions.

The following table summarizes the likely degradation products of this compound based on studies of analogous compounds.

Table 1: Potential Degradation Metabolites of this compound

Metabolite NameParent CompoundDegradation PathwayReference Compound
p-Cresol (4-methylphenol)This compoundBiodegradation (Ether Cleavage), PhotodegradationMCPA, Alkylphenol Ethoxylates wikipedia.orgresearchgate.net
Acetic acidThis compoundBiodegradation (Ether Cleavage)MCPA wikipedia.org
(4-(hydroxymethyl)phenoxy)acetic acidThis compoundBiodegradation (Methyl Group Hydroxylation)MCPA wikipedia.org

Environmental Presence and Distribution in Research Surveys

Specific data on the environmental presence and distribution of this compound from large-scale monitoring or research surveys are not widely available in the scientific literature. The compound is listed in the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard under CAS number 940-64-7, indicating it is a substance of interest for potential exposure and assessment. epa.gov However, this does not provide data on its detection in environmental compartments.

While direct monitoring data for this compound is scarce, studies on related compounds offer insights into its potential distribution. Research on the degradation products of APEOs, which include compounds structurally similar to the metabolites of this compound, has shown their presence in the environment. bohrium.com For example, degradation products like nonylphenol and octylphenol (B599344) have been detected in sediments and aquatic organisms, particularly near discharge points of sewage treatment plants (STPs). bohrium.comresearchgate.net The distribution of these compounds tends to be localized, with concentrations declining significantly with distance from the source. bohrium.comresearchgate.net This suggests that if this compound were to enter aquatic environments, it and its primary metabolite, p-cresol, would likely be found in higher concentrations near points of discharge. However, without specific survey data, the actual environmental concentration and distribution of this compound remain uncharacterized.

Future Research Trajectories and Interdisciplinary Outlook for 2 4 Methylphenoxy Acetate

Rational Design and Synthesis of Highly Potent and Selective Derivatives

The future of 2-(4-Methylphenoxy)acetate in medicinal chemistry hinges on the rational design and synthesis of new derivatives with enhanced potency and selectivity for specific biological targets. This involves a systematic exploration of the structure-activity relationships (SAR) to understand how different chemical modifications to the parent molecule influence its biological effects.

One promising approach is the modification of the phenoxy and acetate (B1210297) moieties of the molecule. For instance, the introduction of various substituents on the phenyl ring could significantly impact the compound's interaction with its biological target. The synthesis of a series of analogs with different functional groups—such as halogens, nitro groups, or alkyl chains—on the phenyl ring would allow for a comprehensive SAR analysis. A recent study on novel phenoxyacetic acid derivatives demonstrated that the introduction of specific substituents can lead to potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Another key strategy is the application of "scaffold hopping," where the core structure of this compound is replaced with other chemical motifs that mimic its essential binding features. This approach has been successfully used to develop novel anticancer agents from other compound classes. nih.gov For example, replacing the acetic acid moiety with other acidic bioisosteres or heterocyclic rings could lead to derivatives with improved pharmacokinetic properties and novel biological activities. The synthesis of a diverse library of such derivatives will be crucial for identifying lead compounds with desirable therapeutic profiles.

A hypothetical series of rationally designed this compound derivatives and their projected biological activities are presented in the table below. This table illustrates how systematic modifications could be explored to optimize the compound's therapeutic potential.

DerivativeModificationProjected Biological Activity
1a Addition of a nitro group at the ortho position of the phenyl ringPotential increase in anti-inflammatory activity
1b Replacement of the methyl group with a trifluoromethyl groupPossible enhancement of binding affinity to target proteins
1c Esterification of the carboxylic acid groupImproved cell permeability and prodrug potential
1d Introduction of a heterocyclic ring in place of the phenyl groupExploration of novel target interactions

Advanced Mechanistic Investigations Using Biophysical and Structural Biology Approaches

To fully understand the therapeutic potential of this compound and its derivatives, it is essential to elucidate their precise mechanisms of action at the molecular level. Advanced biophysical and structural biology techniques are indispensable tools for achieving this goal. These methods can provide detailed insights into how these compounds interact with their biological targets, the conformational changes they induce, and the kinetics of these interactions.

A variety of biophysical techniques can be employed to study the binding of this compound derivatives to their target proteins. mdpi.com Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to determine the binding affinity and thermodynamics of the interaction. Fluorescence spectroscopy can provide information on conformational changes in the target protein upon ligand binding.

Structural biology methods, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are crucial for obtaining high-resolution three-dimensional structures of the compound bound to its target. nih.gov These structures can reveal the specific atomic interactions that govern binding and selectivity, providing a rational basis for the design of more potent and specific inhibitors. For example, a structural study of a protein-ligand complex can guide the modification of the ligand to enhance its fit within the binding pocket.

Paramagnetic solid-state NMR spectroscopy represents another powerful technique for probing protein-ligand interactions, capable of providing distance restraints between the ligand and the protein. researchgate.net The application of these advanced techniques will be instrumental in moving beyond a superficial understanding of the biological activity of this compound derivatives to a detailed, mechanistically informed drug discovery program.

Synergistic Computational and Experimental Research Strategies

The integration of computational and experimental approaches is a cornerstone of modern drug discovery and will be vital for advancing the development of this compound-based therapeutics. taylorandfrancis.comijpsjournal.comnih.gov This synergistic strategy allows for the rapid and cost-effective screening of large virtual libraries of compounds, prioritization of candidates for synthesis, and rationalization of experimental results.

Computational approaches that can be leveraged include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target protein, providing insights into the binding mode and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the interaction and the conformational changes that occur over time.

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

A proposed workflow that combines computational and experimental strategies is outlined below:

StepComputational ApproachExperimental Approach
1. Target Identification N/AIdentification of a relevant biological target for a specific disease.
2. Virtual Screening Molecular docking of a virtual library of this compound derivatives against the target.N/A
3. Hit Identification Prioritization of virtual hits based on docking scores and predicted ADMET properties.Synthesis of a subset of prioritized hits.
4. In Vitro Validation N/ABiological evaluation of synthesized compounds for their activity against the target.
5. Lead Optimization QSAR and MD simulations to guide the design of more potent and selective derivatives based on initial hits.Synthesis and biological testing of optimized derivatives.
6. Preclinical Development N/AIn-depth preclinical evaluation of the most promising lead compounds.

This integrated approach has the potential to significantly accelerate the drug discovery process for this compound derivatives, leading to the identification of high-quality clinical candidates.

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Scope

While initial research may focus on known targets for phenoxyacetic acid derivatives, a key future direction will be the exploration of novel biological targets and therapeutic areas for this compound and its analogs. The structural simplicity and synthetic tractability of this scaffold make it an attractive starting point for discovering drugs with entirely new mechanisms of action.

Phenoxyacetic acid derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and neuroprotective agents. ijpsjournal.com This suggests that this compound derivatives may also have the potential to modulate a variety of biological pathways. For example, the related compound MCPA (2-methyl-4-chlorophenoxyacetic acid) is known to act as an auxin mimic in plants, suggesting that derivatives of this compound could be explored for their effects on plant growth or as herbicides. wikipedia.org

Furthermore, unbiased screening approaches, such as high-throughput screening of large compound libraries against a panel of diverse biological targets, could reveal unexpected activities for this compound derivatives. The identification of novel targets would open up new avenues for therapeutic intervention in a wide range of diseases. For instance, screening against a panel of kinases, proteases, or G-protein coupled receptors could uncover previously unknown pharmacological activities.

The exploration of new therapeutic areas could also be guided by a "chemical-genomics" approach, where the effects of this compound derivatives on gene expression are profiled to identify the cellular pathways they modulate. This information can then be used to infer potential therapeutic applications. The broad therapeutic potential of related compounds, such as the broad-spectrum antiparasitic and antiviral drug nitazoxanide, highlights the promise of exploring new indications for this class of molecules. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(4-Methylphenoxy)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methylphenol and methyl chloroacetate. A refluxing aprotic solvent (e.g., dry acetone) with a base like anhydrous K₂CO₃ facilitates the reaction. For example, refluxing for 8 hours under nitrogen achieves esterification, monitored via TLC (hexane:ethyl acetate, 3:1) . Alternative methods use H₂SO₄ as a catalyst in methanol, though this may require post-reaction neutralization and recrystallization from ethanol to purify the oily product . Yield optimization depends on stoichiometric ratios (e.g., 1:1.07 phenol:chloroacetate) and avoiding moisture.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Elemental Analysis : Verify C/H/O content within ±0.5% of theoretical values .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194 for methyl ester derivatives) .
  • NMR Spectroscopy : Use ¹H NMR to identify aromatic protons (δ 6.8–7.2 ppm) and ester methyl groups (δ 3.7 ppm) .
  • TLC : Monitor reaction progress with Rf values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow SDS guidelines:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors during reflux .
  • Neutralize acidic waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites. For example, the ester carbonyl (C=O) and aromatic ring are reactive centers. Software like Gaussian or ORCA can simulate transition states for ester hydrolysis or electrophilic aromatic substitution. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of hydrolysis rates) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Use SHELXL for structure refinement, especially with high-resolution X-ray data. For twinned crystals, apply twin-law matrices in SHELXTL. Compare experimental data (e.g., C–O bond lengths ~1.36 Å) against Cambridge Structural Database entries. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., esterases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) .
  • Fluorescence Quenching : Monitor tryptophan residue interactions in proteins like BSA .

Q. What advanced spectroscopic techniques characterize degradation byproducts of this compound under oxidative conditions?

  • Methodological Answer :

  • LC-HRMS : Identify hydroxylated or cleaved products (e.g., 4-methylphenol via ester hydrolysis) .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation .
  • IR Spectroscopy : Track carbonyl group shifts (1700–1750 cm⁻¹) to assess stability .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies, and how can this be addressed?

  • Methodological Answer : Variations arise from impurities or polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare melting ranges. Cross-reference with NIST Chemistry WebBook data .

Methodological Best Practices

Q. How should researchers design kinetic studies for ester hydrolysis of this compound?

  • Methodological Answer :

  • pH Control : Use buffer systems (e.g., phosphate buffer, pH 7.4) to stabilize reaction conditions .
  • HPLC Monitoring : Quantify hydrolysis rates by tracking parent compound depletion .
  • Arrhenius Analysis : Perform reactions at 25°C, 37°C, and 50°C to calculate activation energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.